2-(4-bromophenyl)-2,3-dihydro-1H-perimidine
Overview
Description
Hepln-13 is a potent and orally active inhibitor of the enzyme hepsin. It has an IC50 value of 0.33 µM, indicating its high efficacy in inhibiting hepsin activity . Hepln-13 is primarily used in scientific research, particularly in the study of metastatic prostate cancer .
Scientific Research Applications
Hepln-13 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of hepsin and its effects on various biochemical pathways.
Biology: Employed in cellular and molecular biology research to understand the role of hepsin in cell signaling and cancer progression.
Medicine: Investigated for its potential therapeutic applications in treating metastatic prostate cancer and other diseases involving hepsin overexpression.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hepsin
Mechanism of Action
Target of Action
Hepln-13, also known as 2-(4-bromophenyl)-2,3-dihydro-1H-perimidine, is a potent and orally active inhibitor of the enzyme Hepsin . Hepsin is a type II transmembrane serine protease that plays a crucial role in the progression of certain cancers, including metastatic prostate cancer .
Mode of Action
Hepln-13 interacts with Hepsin by binding to its active site, thereby inhibiting its proteolytic activity . This interaction prevents Hepsin from cleaving and activating certain proteins that are involved in the progression of cancer .
Biochemical Pathways
The inhibition of Hepsin by Hepln-13 affects various biochemical pathways involved in cell proliferation, migration, and invasion . By inhibiting Hepsin, Hepln-13 can potentially slow down or halt the progression of cancers where Hepsin is overexpressed .
Pharmacokinetics
It is known that hepln-13 is orally active, suggesting that it is well-absorbed and can reach systemic circulation when administered orally .
Result of Action
The primary result of Hepln-13’s action is the inhibition of Hepsin’s proteolytic activity. This can lead to a decrease in the proliferation, migration, and invasion of cancer cells, thereby potentially slowing down or halting the progression of certain cancers .
Biochemical Analysis
Biochemical Properties
Hepln-13 interacts with the enzyme Hepsin, acting as an effective inhibitor with an IC50 of 0.33 µM . This interaction plays a crucial role in biochemical reactions, particularly in the context of metastatic prostate cancer research .
Cellular Effects
The effects of Hepln-13 on cells have been studied in the context of cancer research. It has been found to inhibit the cleavage in 293 cells
Molecular Mechanism
The molecular mechanism of Hepln-13 involves its binding to Hepsin, inhibiting its function This inhibition can lead to changes in gene expression and other downstream effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Hepln-13 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually synthesized in a controlled environment to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Hepln-13 undergoes various chemical reactions, including:
Oxidation: Hepln-13 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in Hepln-13.
Substitution: Hepln-13 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of Hepln-13 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from the reactions of Hepln-13 depend on the specific reaction conditions and reagents used. These products are often derivatives of Hepln-13 with modified functional groups .
Comparison with Similar Compounds
Similar Compounds
- Antitumor agent-111
- SCR-1481B1
- Tyrosine kinase inhibitor MK-8033
- Foretinib
- Pamufetinib
- c-Met-IN-18
Uniqueness
Hepln-13 is unique due to its high potency and oral bioavailability. Its specific inhibition of hepsin makes it a valuable tool in cancer research, particularly in studying metastatic prostate cancer. Compared to other similar compounds, Hepln-13 offers a more targeted approach with fewer off-target effects .
Properties
IUPAC Name |
2-(4-bromophenyl)-2,3-dihydro-1H-perimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,17,19-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRRRCGJBGQBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90982922 | |
Record name | 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64369-13-7 | |
Record name | NSC83712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Bromophenyl)-2,3-dihydro-1H-perimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90982922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.